molecular formula C12H14ClNO5 B1602534 2-(2-Chlorophenyl)morpholine oxalate CAS No. 913297-04-8

2-(2-Chlorophenyl)morpholine oxalate

Cat. No.: B1602534
CAS No.: 913297-04-8
M. Wt: 287.69 g/mol
InChI Key: DVKWCLUMELMKMI-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)morpholine oxalate is a chemical compound with the molecular formula C12H14ClNO5. It is a derivative of morpholine, a heterocyclic amine, and contains a chlorophenyl group. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)morpholine oxalate typically involves the reaction of 2-chlorobenzyl chloride with morpholine. This reaction can be carried out under various conditions, including the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the morpholine attacks the electrophilic carbon of the 2-chlorobenzyl chloride, resulting in the formation of 2-(2-chlorophenyl)morpholine. The final step involves the reaction of this intermediate with oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)morpholine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)morpholine oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)morpholine oxalate involves its interaction with various molecular targets. The chlorophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The morpholine ring can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenyl)morpholine oxalate
  • 2-(2-Fluorophenyl)morpholine oxalate
  • 2-(2-Methylphenyl)morpholine oxalate

Uniqueness

2-(2-Chlorophenyl)morpholine oxalate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its bromine, fluorine, and methyl analogs, the chlorine atom provides a balance of reactivity and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

2-(2-chlorophenyl)morpholine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.C2H2O4/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10;3-1(4)2(5)6/h1-4,10,12H,5-7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKWCLUMELMKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590000
Record name Oxalic acid--2-(2-chlorophenyl)morpholine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913297-04-8
Record name Oxalic acid--2-(2-chlorophenyl)morpholine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chlorophenyl)morpholine oxalate
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2-(2-Chlorophenyl)morpholine oxalate
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2-(2-Chlorophenyl)morpholine oxalate
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2-(2-Chlorophenyl)morpholine oxalate
Reactant of Route 5
2-(2-Chlorophenyl)morpholine oxalate
Reactant of Route 6
2-(2-Chlorophenyl)morpholine oxalate

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